molecular formula C8H7ClO2 B1601679 1-(4-Chloro-3-hydroxyphenyl)ethanone CAS No. 61124-56-9

1-(4-Chloro-3-hydroxyphenyl)ethanone

Cat. No.: B1601679
CAS No.: 61124-56-9
M. Wt: 170.59 g/mol
InChI Key: ZJRFCVYGGNITQR-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7ClO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 4-position and a hydroxyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chloro-3-hydroxyphenyl)ethanone can be synthesized through several methods. One common method involves the selective bromination of 4-chloro-3-hydroxyacetophenone with dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another method involves the reaction of bromoacetyl bromide on 3-chloroanisole with aluminum chloride in carbon tetrachloride, first at 0°C, then at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chloro-3-hydroxybenzoic acid.

    Reduction: Formation of 1-(4-chloro-3-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-hydroxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-hydroxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it has been used in the preparation of hydroxypyrimidine derivatives for their histone deacetylase (HDAC) inhibitory activity .

Comparison with Similar Compounds

1-(4-Chloro-3-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:

    2-Chloro-1-(3-hydroxyphenyl)ethanone: Similar structure but with the chlorine atom at the 2-position.

    1-(3-Hydroxyphenyl)ethanone: Lacks the chlorine atom, leading to different reactivity and properties.

    4-Hydroxyacetophenone: Lacks the chlorine atom, leading to different reactivity and properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-chloro-3-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRFCVYGGNITQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484083
Record name 1-(4-chloro-3-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61124-56-9
Record name 1-(4-chloro-3-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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